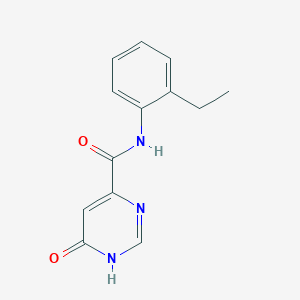

N-(2-ethylphenyl)-6-hydroxypyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-ethylphenyl)-6-hydroxypyrimidine-4-carboxamide is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. The presence of both the pyrimidine ring and the carboxamide group in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-6-hydroxypyrimidine-4-carboxamide typically involves the reaction of 2-ethylphenylamine with a pyrimidine derivative under specific conditions. One common method includes the use of a piperidine-catalyzed three-component reaction, which involves the condensation of 2-ethylphenylamine, a pyrimidine derivative, and a suitable aldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-6-hydroxypyrimidine-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group in the pyrimidine ring can be oxidized to form a ketone derivative.

Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

Substitution: The hydrogen atoms in the pyrimidine ring can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I2) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of N-(2-ethylphenyl)-6-oxopyrimidine-4-carboxamide.

Reduction: Formation of N-(2-ethylphenyl)-6-aminopyrimidine-4-carboxamide.

Substitution: Formation of halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

N-(2-ethylphenyl)-6-hydroxypyrimidine-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.

Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

N-(2-ethylphenyl)-2-oxo-pyridine-3-carbonitrile: A compound with a similar structure but different functional groups.

N-(2-ethylphenyl)-6-aminopyrimidine-4-carboxamide: A reduced form of the original compound with an amine group instead of a hydroxyl group.

Uniqueness

N-(2-ethylphenyl)-6-hydroxypyrimidine-4-carboxamide is unique due to the presence of both the hydroxyl and carboxamide groups in its structure. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry .

Biological Activity

N-(2-ethylphenyl)-6-hydroxypyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in cancer therapy. This article reviews the biological activity of this compound, detailing its mechanisms, effects on various cell lines, and relevant case studies.

The primary mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The compound is known to bind to enzymes or receptors, inhibiting their activity. Notably, it may inhibit certain kinases involved in cell signaling pathways, which can lead to the suppression of cancer cell proliferation.

Biological Activity

1. Anticancer Properties

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that the compound exhibits antiproliferative activity against various cancer cell lines. For instance, it shows significant inhibitory effects on human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications .

2. Anti-inflammatory Effects

Recent research has also highlighted the anti-inflammatory potential of this compound. It has been shown to suppress the activity of cyclooxygenase enzymes (COX), particularly COX-2, which plays a critical role in inflammation and pain signaling. The compound's IC50 values against COX-2 inhibition suggest comparable efficacy to established anti-inflammatory drugs like celecoxib .

Data Table: Biological Activity Summary

| Biological Activity | Cell Line/Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antiproliferative | Caco-2 | 37.4 | |

| Antiproliferative | HCT-116 | 8.9 | |

| COX-2 Inhibition | COX-2 | 0.04 |

Case Studies

Case Study 1: Anticancer Efficacy

In a study focusing on the antiproliferative effects of this compound, researchers treated Caco-2 and HCT-116 cells with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with significant changes observed at concentrations as low as 5 µM. Gene expression analysis revealed that treatment led to decreased expression of PI3K and AKT pathways, which are crucial for cancer cell survival and proliferation .

Case Study 2: Anti-inflammatory Activity

In another investigation assessing the anti-inflammatory properties, the compound was tested in carrageenan-induced paw edema models in rats. Results showed a marked reduction in edema compared to control groups, suggesting that this compound effectively mitigates inflammation through COX inhibition .

Q & A

Q. What are the recommended synthetic routes for N-(2-ethylphenyl)-6-hydroxypyrimidine-4-carboxamide, and what key intermediates are involved?

Basic Research Focus

A common approach involves coupling a pyrimidine carboxylic acid derivative with an aniline-substituted ethylphenyl group. For example:

- Step 1 : Synthesize 6-hydroxypyrimidine-4-carboxylic acid via cyclization of β-keto esters with urea derivatives under acidic conditions.

- Step 2 : Activate the carboxylic acid using coupling agents like EDCI or HOBt.

- Step 3 : React with 2-ethylaniline in the presence of a base (e.g., DIPEA) to form the carboxamide bond.

Key intermediates include 4-chloro-6-hydroxypyrimidine (for halogen displacement) and activated esters (e.g., NHS esters). Monitoring reaction progress via TLC or HPLC is critical to confirm intermediate purity .

Q. How can researchers optimize reaction conditions to minimize impurities during synthesis?

Advanced Research Focus

Impurities often arise from incomplete coupling or side reactions (e.g., hydrolysis of the carboxamide). Optimization strategies:

- Temperature Control : Maintain temperatures below 50°C to prevent decomposition of the hydroxypyrimidine moiety.

- Catalyst Screening : Use Pd-based catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved, ensuring high regioselectivity .

- Purification : Employ recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound. Process-related impurities (e.g., unreacted aniline) can be quantified via HPLC-MS .

Q. What spectroscopic methods are suitable for characterizing this compound?

Basic Research Focus

- NMR : 1H and 13C NMR confirm the ethylphenyl substitution (δ 1.2–1.4 ppm for CH3, δ 2.6–3.0 ppm for CH2) and hydroxypyrimidine protons (δ 8.0–8.5 ppm). 15N NMR can resolve hydrogen bonding in the pyrimidine ring .

- FT-IR : Detect O–H stretching (3200–3400 cm−1) and carboxamide C=O (1650–1680 cm−1).

- X-ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H⋯O between the hydroxypyrimidine and carboxamide groups), which influence crystal packing and stability .

Q. What strategies can resolve contradictions in biological activity data across different studies?

Advanced Research Focus

Discrepancies in bioactivity (e.g., kinase inhibition vs. no observed effect) may arise from:

- Solubility Variability : Use standardized DMSO stock solutions with concentration verification via LC-MS.

- Assay Conditions : Control pH (e.g., 7.4 for physiological relevance) and ionic strength to minimize false negatives.

- Structural Analog Comparison : Compare with derivatives like N-(4-fluorophenyl) analogs to identify substituent effects on target binding. Parallel molecular docking studies (e.g., using AutoDock Vina) can predict binding modes and explain activity differences .

Q. How does the presence of the ethylphenyl group influence the compound’s physicochemical properties?

Basic Research Focus

- Lipophilicity : The ethyl group increases logP by ~0.5 units compared to methyl analogs, enhancing membrane permeability (measured via shake-flask method).

- Metabolic Stability : The bulky ethylphenyl group reduces oxidative metabolism in microsomal assays, as evidenced by slower depletion rates in CYP3A4 incubations .

- Solubility : Aqueous solubility decreases due to hydrophobicity; co-solvents (e.g., PEG 400) or cyclodextrin complexes may improve bioavailability .

Q. How to design experiments to study hydrogen bonding interactions in the crystal structure?

Advanced Research Focus

- X-ray Diffraction : Resolve the orientation of the hydroxypyrimidine group relative to the carboxamide. Dihedral angles >80° indicate non-planar conformations, reducing π-π stacking .

- Thermogravimetric Analysis (TGA) : Correlate hydrogen bond strength with thermal stability; stronger bonds (e.g., N–H⋯O) increase decomposition temperatures.

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to predict hydrogen bond energies and compare with experimental data .

Properties

IUPAC Name |

N-(2-ethylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-2-9-5-3-4-6-10(9)16-13(18)11-7-12(17)15-8-14-11/h3-8H,2H2,1H3,(H,16,18)(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQXMEWKITXVIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC(=O)NC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.